Dehydroclindamycin Hydrochloride
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Overview
Description
Dehydroclindamycin Hydrochloride: is a semi-synthetic derivative of clindamycin, an antibiotic used to treat bacterial infections. It is primarily used in research settings to study the effects and mechanisms of clindamycin and its derivatives.
Chemical Reactions Analysis
Common Reagents and Conditions:
Mechanism of Action
Dehydroclindamycin Hydrochloride exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of bacteria, preventing the elongation of peptide chains. This inhibition disrupts bacterial growth and leads to cell death.
Molecular Targets and Pathways: The primary molecular target of this compound is the 23S rRNA of the 50S ribosomal subunit. By binding to this site, it interferes with the peptidyl transferase activity, which is essential for protein synthesis.
Comparison with Similar Compounds
Clindamycin: The parent compound from which Dehydroclindamycin Hydrochloride is derived.
Lincomycin: Another lincosamide antibiotic with a similar mechanism of action.
Daptomycin: A lipopeptide antibiotic used to treat Gram-positive infections.
Properties
Molecular Formula |
C18H32Cl2N2O5S |
---|---|
Molecular Weight |
459.4 g/mol |
IUPAC Name |
(2S)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propyl-2,3-dihydropyrrole-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H31ClN2O5S.ClH/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4;/h8-9,11-16,18,22-24H,5-7H2,1-4H3,(H,20,25);1H/t9-,11-,12+,13-,14+,15+,16+,18+;/m0./s1 |
InChI Key |
UOJRTDWGDUSAML-VHJGJGDUSA-N |
Isomeric SMILES |
CCCC1=CN([C@@H](C1)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl)C.Cl |
Canonical SMILES |
CCCC1=CN(C(C1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl)C.Cl |
Origin of Product |
United States |
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